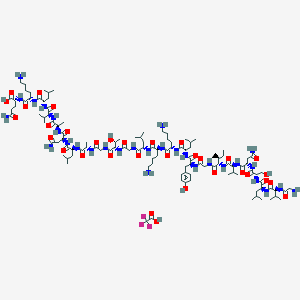
G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q” is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular sequence may have specific biological functions or applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Peptides like “G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q” are typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used to purify the synthesized peptides.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions.
Major Products
The major products of these reactions depend on the specific amino acid residues and the conditions used. For example, oxidation of cysteine residues results in the formation of disulfide bonds.
Applications De Recherche Scientifique
Peptides like “G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q” have diverse applications in scientific research, including:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules.
Biology: Peptides can act as signaling molecules, hormones, or enzyme substrates.
Medicine: Peptides are used in drug development, as therapeutic agents, and in diagnostic assays.
Industry: Peptides are used in the development of biomaterials and as catalysts in chemical reactions.
Mécanisme D'action
The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved vary based on the peptide’s function.
Comparaison Avec Des Composés Similaires
Peptides can be compared based on their sequence, structure, and biological activity. Similar compounds may include other peptides with overlapping sequences or similar functional groups. The uniqueness of a peptide like “G-V-L-S-N-V-I-G-Y-L-K-K-L-G-T-G-A-L-N-A-V-L-K-Q” can be highlighted by its specific sequence and the resulting biological functions.
List of Similar Compounds
- Glycine-Valine-Leucine-Serine-Asparagine-Valine-Isoleucine-Glycine-Tyrosine-Leucine-Lysine-Lysine-Leucine-Glycine-Threonine-Glycine-Alanine-Leucine-Asparagine-Valine-Leucine-Lysine
- Glycine-Valine-Leucine-Serine-Asparagine-Valine-Isoleucine-Glycine-Tyrosine-Leucine-Lysine-Lysine-Leucine-Glycine-Threonine-Glycine-Alanine-Leucine-Asparagine-Valine-Leucine
Propriétés
Formule moléculaire |
C114H195F3N30O33 |
|---|---|
Poids moléculaire |
2570.9 g/mol |
Nom IUPAC |
(2R)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C112H194N30O31.C2HF3O2/c1-22-62(18)91(142-111(171)90(61(16)17)141-105(165)79(48-83(119)148)134-106(166)80(53-143)137-103(163)76(45-58(10)11)135-109(169)88(59(12)13)138-84(149)49-116)107(167)121-51-86(151)125-77(46-66-32-34-67(145)35-33-66)104(164)132-74(43-56(6)7)100(160)127-68(29-23-26-38-113)96(156)126-70(31-25-28-40-115)98(158)131-72(41-54(2)3)95(155)120-52-87(152)139-92(65(21)144)108(168)122-50-85(150)123-63(19)93(153)130-73(42-55(4)5)102(162)133-78(47-82(118)147)99(159)124-64(20)94(154)140-89(60(14)15)110(170)136-75(44-57(8)9)101(161)128-69(30-24-27-39-114)97(157)129-71(112(172)173)36-37-81(117)146;3-2(4,5)1(6)7/h32-35,54-65,68-80,88-92,143-145H,22-31,36-53,113-116H2,1-21H3,(H2,117,146)(H2,118,147)(H2,119,148)(H,120,155)(H,121,167)(H,122,168)(H,123,150)(H,124,159)(H,125,151)(H,126,156)(H,127,160)(H,128,161)(H,129,157)(H,130,153)(H,131,158)(H,132,164)(H,133,162)(H,134,166)(H,135,169)(H,136,170)(H,137,163)(H,138,149)(H,139,152)(H,140,154)(H,141,165)(H,142,171)(H,172,173);(H,6,7)/t62-,63-,64+,65+,68-,69-,70-,71+,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-,90-,91-,92-;/m0./s1 |
Clé InChI |
BURHHWGBXFIPSQ-BOTSBUKCSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[[4-[[(6S)-2-amino-5-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13834589.png)
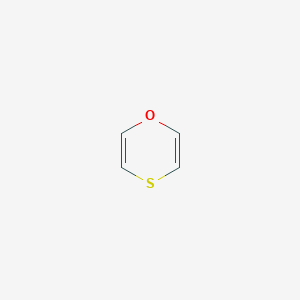
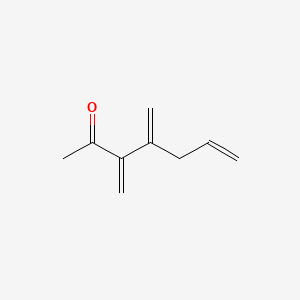
![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)
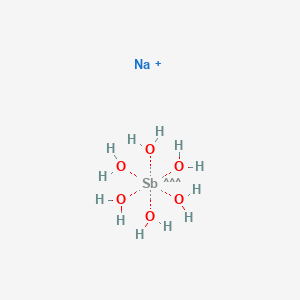
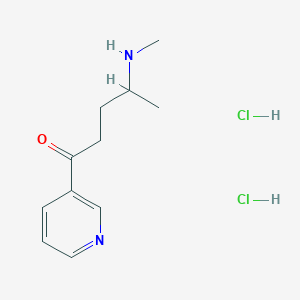
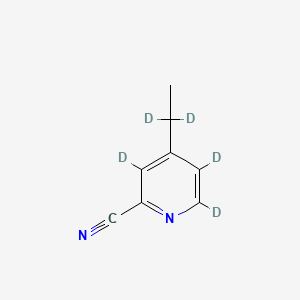
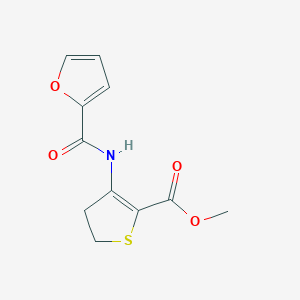
![1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid](/img/structure/B13834641.png)
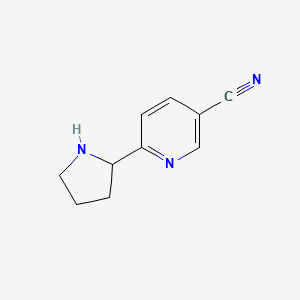

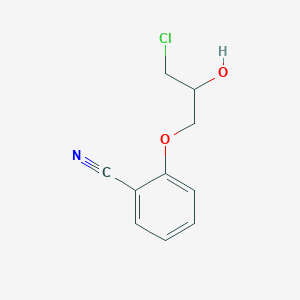

![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)
